molecular formula C15H15NO2 B11546693 (6E)-6-[(5-ethyl-2-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one

(6E)-6-[(5-ethyl-2-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one

Cat. No.: B11546693
M. Wt: 241.28 g/mol
InChI Key: WXSWASZSRDEVLW-UHFFFAOYSA-N
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Description

4-ETHYL-2-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]PHENOL is a Schiff base compound, which is a class of organic compounds typically formed by the condensation of an amine with an aldehyde or ketone. Schiff bases are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, coordination chemistry, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ETHYL-2-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]PHENOL typically involves the condensation reaction between 4-ethyl-2-aminophenol and 2-hydroxybenzaldehyde. The reaction is usually carried out in an ethanol solution under reflux conditions for several hours. The product is then purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves similar condensation reactions on a larger scale, with careful control of reaction conditions to ensure high yield and purity. Industrial processes may also involve the use of catalysts to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-ETHYL-2-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]PHENOL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-ETHYL-2-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]PHENOL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ETHYL-2-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]PHENOL involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biological effects. The compound’s phenolic and imine groups play crucial roles in its binding to metal ions and subsequent biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ETHYL-2-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]PHENOL is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with metal ions and biological targets compared to similar compounds .

Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

4-ethyl-2-[(2-hydroxyphenyl)methylideneamino]phenol

InChI

InChI=1S/C15H15NO2/c1-2-11-7-8-15(18)13(9-11)16-10-12-5-3-4-6-14(12)17/h3-10,17-18H,2H2,1H3

InChI Key

WXSWASZSRDEVLW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)O)N=CC2=CC=CC=C2O

Origin of Product

United States

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